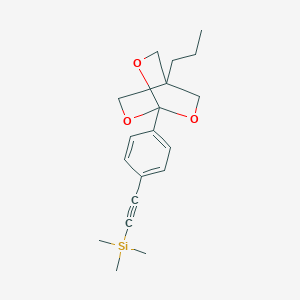
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
描述
Synthesis Analysis
The synthesis of complex silanes often involves protecting groups to control reactivity and selectivity. A relevant approach includes the use of triorganyl(2,4,6-trimethoxyphenyl)silanes, which serve as reagents in various synthetic routes, offering a glimpse into the methodology that could be applied to synthesize the complex silane (Popp et al., 2007). These procedures highlight the importance of protecting groups in the synthesis of intricate silane derivatives.
Molecular Structure Analysis
The molecular structure of silanes can be quite intricate, involving various functional groups attached to the silicon atom. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane provides insights into the spatial arrangement of substituents around the silicon centers, which is crucial for understanding the reactivity and properties of these compounds (Wappelhorst et al., 2023).
Chemical Reactions and Properties
The reactivity of silanes can lead to various chemical transformations. For instance, tris(trimethylsilyl)silyl radicals can induce bicyclization of 1,6-dienes and 1,6-enynes, yielding products with silabicyclo[3.3.0]octane structures (Miura et al., 1992). Such reactions exemplify the chemical behavior of silanes under radical conditions.
Physical Properties Analysis
The physical properties of silanes, such as solubility, boiling point, and stability, are influenced by their molecular structure. While specific data on “Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is not readily available, the study of related compounds like octakis(trimethylsilyl)cyclotetrasilane offers insights into the stability and structural features of silane derivatives (Chen & Gaspar, 1982).
Chemical Properties Analysis
Silanes exhibit a wide range of chemical properties, including reactivity towards hydroboration, silylation, and cycloaddition reactions. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane, for example, demonstrates unique pathways to 1-sila-3-cyclopentenes, highlighting the chemical versatility of silanes (Wrackmeyer et al., 2003).
科学研究应用
Protective Groups in Synthesis
Silane compounds have been explored as protective groups for silicon, facilitating the selective cleavage of these groups under mild conditions. This property enables the synthesis of various chemically useful chlorosilanes and highlights the silylation potential of these compounds with O-, N-, and S-nucleophiles, offering both chemo- and regioselectivity (Popp et al., 2007).
Corrosion Protection
Silane coatings have demonstrated significant efficacy in protecting copper against corrosion. The structure of the silane molecule plays a crucial role in its protective performance, with certain silane coatings showing enhanced resistance and persistence against oxidation reactions on copper surfaces (Zucchi et al., 2004).
Polymer Synthesis
Unsaturated (organyl)trimethylsilanes have been used for the laser-induced chemical vapor deposition of organosilicon polymers. This innovative approach to polymerization involves UV excitation leading to the formation of solid films of polymers, demonstrating a unique method for creating advanced materials (Pola et al., 2001).
Organic Electronics
Silane compounds serve as intermediates in the synthesis of functionalized electronic materials. For example, the tin-mediated cyclization of (o-Alkynylphenyl)silane into stannylbenzosiloles allows for the modular synthesis of compounds with potential applications in organic light emitting devices and photovoltaic cells (Ilies et al., 2008).
安全和危害
Safety data for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is not explicitly available. However, as with any silane compound, precautions should be taken:
- Flammability : Silanes can be flammable.
- Toxicity : Silicon-containing compounds may pose health risks.
- Handling : Proper protective equipment and ventilation are essential during handling.
未来方向
Research avenues for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- include:
- Synthetic Optimization : Develop efficient synthetic routes.
- Applications : Investigate potential applications in materials science, catalysis, or surface modification.
- Safety Assessment : Conduct toxicity studies and evaluate safety profiles.
属性
IUPAC Name |
trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h6-9H,5,11,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJQWIMQVSUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148628 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
CAS RN |
108613-97-4 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108613974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

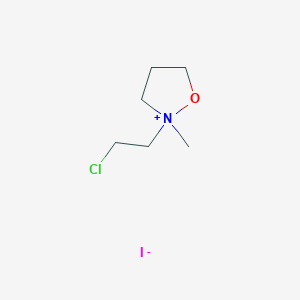

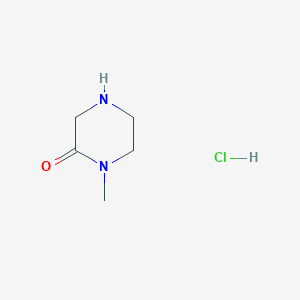
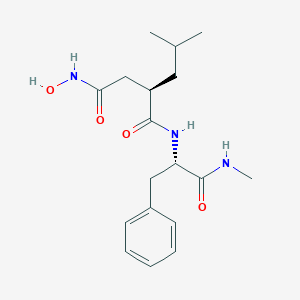

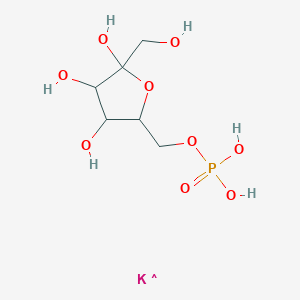
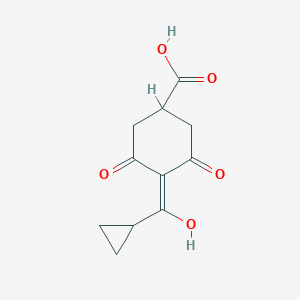


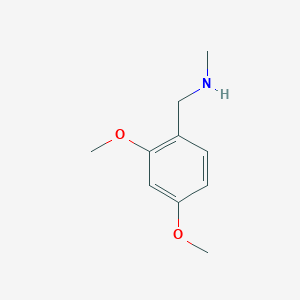
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)